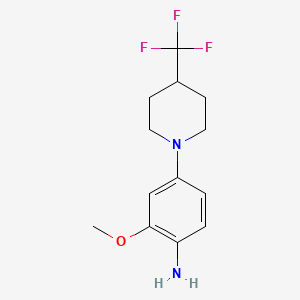
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate
Overview
Description
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group, a phenyl ring substituted with a methyl group, and an ester functional group
Mechanism of Action
Target of Action
It is known to be a crucial building block in the synthesis of innovative drug candidates .
Mode of Action
The compound’s mode of action is characterized by its unique molecular structure and exceptional purity . It has a captivating blend of chemical functionalities, including a cyano group, an oxo group, and an ethyl ester moiety . This intricate arrangement, coupled with the presence of an O-tolyl substituent, endows 2-Cyano-4-oxo-4-o-tolyl-butyric acid ethyl ester with a distinct set of properties that make it a versatile tool in the hands of discerning scientists .
Biochemical Pathways
Its strategic placement of functional groups and the presence of the o-tolyl moiety offer researchers a unique platform to explore the development of targeted therapies for a wide range of health conditions .
Pharmacokinetics
Its molecular weight of 24527 g/mol suggests that it may have good bioavailability .
Result of Action
Its unique blend of reactivity and selectivity unlocks a world of possibilities in various applications .
Action Environment
Its clear, pale liquid form suggests that it may be stable under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 2-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation products include carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other fine chemicals.
Comparison with Similar Compounds
- Ethyl cyanoacetate
- 2-Methylbenzaldehyde
- Ethyl 2-cyano-3-phenylpropanoate
Comparison: Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is unique due to the presence of both a cyano group and a substituted phenyl ring, which confer specific reactivity and binding properties. Compared to ethyl cyanoacetate, it has enhanced stability and potential for forming more complex structures. The presence of the 2-methylphenyl group also distinguishes it from simpler cyanoacetates, providing additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)11(9-15)8-13(16)12-7-5-4-6-10(12)2/h4-7,11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCEWZIGFVUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)









![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)



